

a comparative study of the electrochemical properties of different vanadate salts

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Compound of Interest

Compound Name: Sodium metavanadate

Cat. No.: B075840

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A Comparative Guide to the Electrochemical Properties of Vanadate Salts

Vanadate salts are a class of compounds that have garnered significant attention in the field of energy storage due to their rich redox chemistry, layered structures, and variable oxidation states of vanadium. These properties make them promising candidates for electrode materials in both high-performance supercapacitors and next-generation batteries. This guide provides a comparative analysis of the electrochemical properties of different vanadate salts, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting and developing advanced energy storage solutions.

Vanadate Salts for Supercapacitor Applications

Supercapacitors, also known as ultracapacitors, store energy via electrostatic double-layer capacitance and pseudocapacitance. The latter, a fast and reversible faradaic reaction occurring at or near the electrode surface, is where vanadate salts exhibit their potential. The ability of vanadium to cycle through multiple oxidation states contributes significantly to the pseudocapacitive performance. This section compares the performance of sodium and ammonium vanadates as supercapacitor electrodes.

Performance Data

Vanadate Salt	Specific Capacitance (F/g)	Current Density (A/g)	Energy Density (Wh/kg)	Power Density (kW/kg)	Cycling Stability (% retention after cycles)	Electrolyte	Reference
Sodium Vanadate ($\text{NaV}_8\text{O}_{20}$)	676	-	45	5.224	-	-	[1]
Sodium Vanadate ($\text{Na}_2\text{V}_6\text{O}_{16}$)	455	0.5	42.4	4.3	80% after 5000	-	[1]
Ammonium Vanadate (NH_4VO_3)	658	3	32	-	-	H_2SO_4	[2]
Ammonium Vanadate (NH_4VO_3)	339	0.5	-	-	71% after 14000	$\text{NH}_4\text{Cl/PVA}$	[3]

Vanadate Salts for Battery Applications

In rechargeable batteries, vanadate salts are explored as both cathode and anode materials. Their layered structures can facilitate the intercalation and deintercalation of various ions, including Li^+ , Na^+ , K^+ , and Zn^{2+} . The choice of the cation within the vanadate structure can significantly influence the interlayer spacing, ion diffusion kinetics, and overall electrochemical performance.

Performance Data: Cathode Materials (for Zinc-Ion Batteries)

Vanadate Salt	Specific Capacity (mAh/g)	Current Density (A/g)	Cycling Stability (% retention after cycles)	Reference
Lithium Vanadate (LiV ₃ O ₈)	308	0.05	-	[1]
Sodium Vanadate (NaV ₃ O ₈)	421	0.1	94% after 500	[4]
Sodium Vanadate (NaV ₃ O ₈)	265	-	-	[1]
Potassium Vanadate (KV ₃ O ₈)	70	-	-	[1]

Performance Data: Anode Materials (for Lithium-Ion Batteries)

Vanadate Salt	Reversible Capacity (mAh/g)	Current Density (A/g)	Cycling Performance	Reference
Lithium Vanadate (Li _{1+x} VO ₂)	294	-	>90% retention after 25 cycles	[4] [5]
Sodium Vanadate (Na ₃ VO ₄)	535.2	0.1	After 610 cycles	[6]
Sodium Vanadate (Na ₃ VO ₄)	208	1	After 2000 cycles	[6]

Experimental Protocols

The following are detailed methodologies for the key electrochemical experiments used to characterize vanadate salt electrodes.

Electrode Preparation

- **Slurry Formulation:** The active material (vanadate salt), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) are mixed in a specific weight ratio (e.g., 80:10:10).
- **Solvent Addition:** An appropriate solvent, such as N-methyl-2-pyrrolidone (NMP), is added to the mixture to form a homogeneous slurry.
- **Coating:** The slurry is uniformly coated onto a current collector (e.g., copper foil for anodes, aluminum foil for cathodes) using a doctor blade.
- **Drying:** The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 120 °C) for several hours to remove the solvent.
- **Pressing and Cutting:** The dried electrode is then pressed to ensure good contact between the active material and the current collector and cut into desired dimensions for cell assembly.

Three-Electrode Cell Assembly

A three-electrode setup is commonly used for fundamental electrochemical studies.^[3]

- **Working Electrode (WE):** The prepared vanadate salt electrode.
- **Counter Electrode (CE):** A material with a large surface area that does not limit the electrochemical reactions at the working electrode (e.g., platinum wire or foil).
- **Reference Electrode (RE):** Provides a stable potential against which the potential of the working electrode is measured (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).
- **Electrolyte:** An appropriate salt solution that provides ionic conductivity (e.g., aqueous solutions like H₂SO₄ or KOH for supercapacitors, or non-aqueous solutions with lithium salts).

for lithium-ion batteries).

Electrochemical Measurements

1. Cyclic Voltammetry (CV)

- Principle: The potential of the working electrode is swept linearly between two set potential limits while the resulting current is measured. The shape of the resulting voltammogram provides information about the redox reactions, capacitance, and reaction kinetics.^[7]
- Typical Parameters:
 - Potential Window: Determined by the electrochemical stability of the electrolyte and the redox activity of the electrode material.
 - Scan Rate: Varied (e.g., from 5 mV/s to 100 mV/s) to investigate the rate capability and diffusion limitations.

2. Galvanostatic Charge-Discharge (GCD)

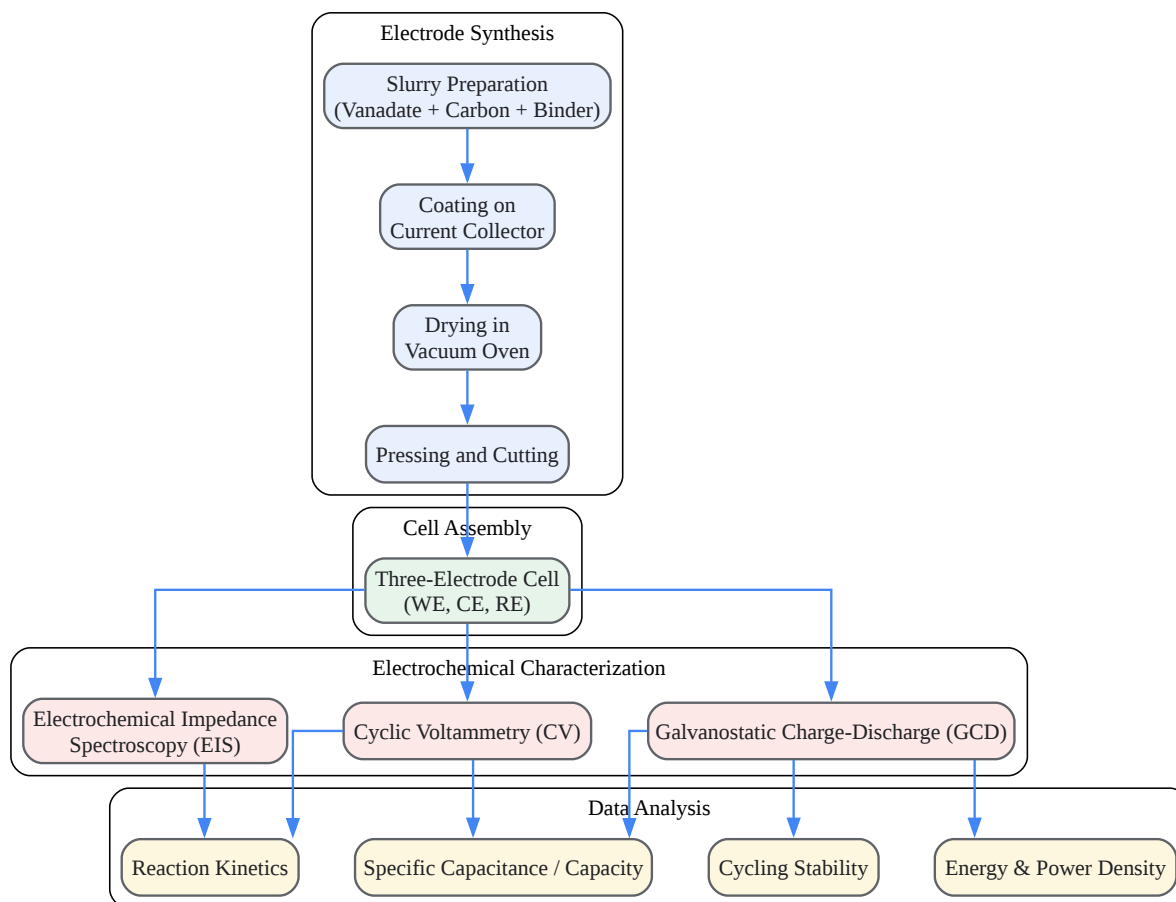
- Principle: A constant current is applied to the electrode, and the potential is monitored as a function of time during charging and discharging. The shape of the charge-discharge curves reveals the capacitive behavior (triangular for electric double-layer capacitors, plateau-like for battery materials).
- Typical Parameters:
 - Current Density: A range of current densities (e.g., from 0.1 A/g to 10 A/g) are applied to evaluate the specific capacity/capacitance and rate performance.
 - Voltage Window: Same as in the CV measurements.

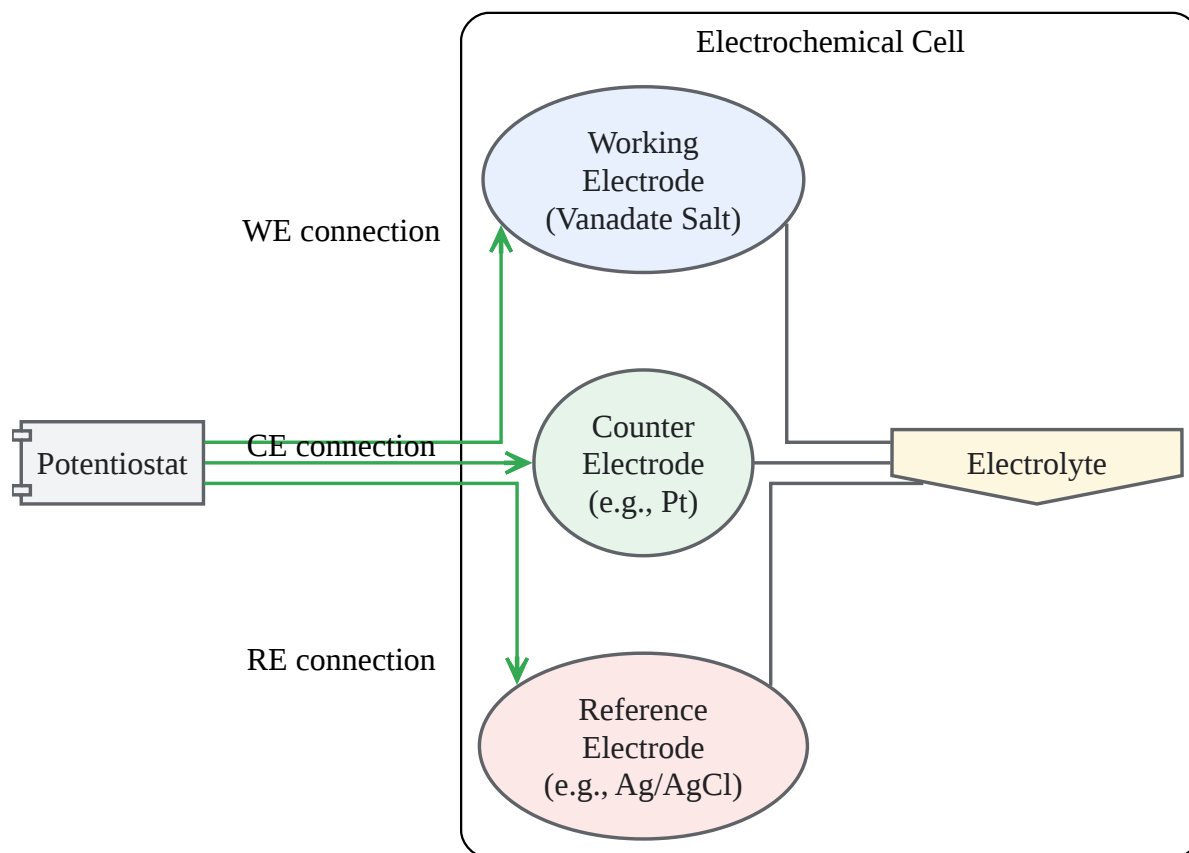
3. Electrochemical Impedance Spectroscopy (EIS)

- Principle: A small amplitude AC voltage is applied to the electrode over a wide range of frequencies, and the resulting AC current is measured. The impedance data is often presented as a Nyquist plot and can be used to model the internal resistance, charge transfer resistance, and diffusion processes within the electrochemical cell.

- Typical Parameters:
 - Frequency Range: Typically from 100 kHz down to 0.01 Hz.
 - AC Amplitude: A small perturbation, usually 5-10 mV.

Visualizations





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